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Compound of Interest

1-(3-chlorophenyl)piperazin-2-one
Compound Name:
Hydrochloride

Cat. No.: B060554

In the landscape of modern medicinal chemistry, few scaffolds have demonstrated the
versatility and therapeutic relevance of the arylpiperazine moiety. This structural motif is a
cornerstone in the design of centrally acting agents, capable of forming high-affinity interactions
with a range of neurotransmitter receptors. Its prevalence in approved therapeutics for
neurological disorders underscores its importance as a privileged pharmacophore.[1][2] This
guide focuses on a specific, yet pivotal, derivative: 1-(3-chlorophenyl)piperazin-2-one
Hydrochloride. While primarily a synthetic intermediate, its molecular architecture provides a
rich platform for understanding the structure-activity relationships that govern the
pharmacological effects of this compound class. We will dissect its structure, explore its
synthesis from a mechanistic perspective, detail the analytical methodologies for its
unambiguous characterization, and place it within the broader context of drug discovery.

Part 1: Molecular Structure and Physicochemical
Profile
Structural Elucidation: A Tripartite Analysis

The structure of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride is best understood by
examining its three core components: the aromatic chlorophenyl ring, the heterocyclic
piperazin-2-one core, and the counter-ion that forms the hydrochloride salt.

e The 3-Chlorophenyl Group: The phenyl ring is substituted with a chlorine atom at the meta-
position. This substitution is not trivial; the chlorine atom exerts a significant electron-
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withdrawing inductive effect (-1) and a weaker electron-donating resonance effect (+R). This
electronic modulation influences the nucleophilicity of the adjacent nitrogen atom and
contributes to the molecule's overall lipophilicity and binding interactions with biological
targets.

e The Piperazin-2-one Core: This six-membered heterocyclic ring contains two nitrogen atoms
and a carbonyl group, classifying it as a lactam. The nitrogen at position 1 (N1) is tertiary,
forming the bond to the chlorophenyl ring. The nitrogen at position 4 (N4) is a secondary
amine which, in the hydrochloride salt form, is protonated. The presence of the carbonyl
group at position 2 introduces rigidity and a potential hydrogen bond acceptor site.

e The Hydrochloride Salt: The basicity of the N4 nitrogen makes it susceptible to protonation
by strong acids like hydrochloric acid (HCI). The resulting ammonium salt dramatically
increases the compound's polarity and aqueous solubility, which is a critical consideration for
handling, formulation, and in some cases, bioavailability. It also enhances the compound's
crystalline nature and stability for long-term storage.

Caption: Molecular structure of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride.

Physicochemical Data Summary

For any research or development endeavor, having a clear and accurate summary of the
compound's properties is essential for experimental design, safety, and data interpretation.
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Property Value Source
1-(3-chlorophenyl)-2-

IUPAC Name _( _ pheny) ,
piperazinone hydrochloride

CAS Number 183500-94-9 [3]

Molecular Formula

C10H11CIN20 - HCI

Molecular Weight 247.12 g/mol
Physical Form Solid
NZULMVLNYMMNLJ-
InChl Key
UHFFFAOYSA-N
C1CN(C(=0O)CN1)C2=CC(=CC
SMILES [4]
=C2)ClI
Sealed in dry, room
Storage [3]

temperature

Part 2: Synthesis and Mechanistic Rationale

The synthesis of arylpiperazines is a well-trodden path in organic chemistry, yet the specific

introduction of the lactam functionality requires a considered approach. The chosen pathway

must be robust, scalable, and yield a product of high purity.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the target molecule into readily available starting

materials. The primary disconnection occurs at the aryl-nitrogen bond (C-N), identifying 3-

chloroaniline and a piperazin-2-one synthon as key precursors. A further disconnection of the

piperazin-2-one ring reveals a strategy involving the cyclization of an N-substituted amino acid

derivative.

N-(2-aminoethyl)-N-(3-chlorophenyl)glycine
(or equivalent) Disconnection (Cyclization)

3-Chloroaniline

. C-N Aryl Bond Retron
. . Disconnection
Piperazin-2-one

Amide Bond Retron 1-(3-chlorophenyl)piperazin-2-one

(Target Molecule)
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Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: A Plausible Forward Synthesis

While multiple routes exist, a common and effective strategy involves the cyclization of a
diamine precursor. The following protocol is a representative method adapted from established
syntheses of similar arylpiperazine structures.[5][6][7]

Obijective: To synthesize 1-(3-chlorophenyl)piperazin-2-one hydrochloride.
Step 1: Synthesis of N-(3-chlorophenyl)ethylenediamine

o Rationale: This initial step creates the core C-N aryl bond and introduces the two-carbon
linker required for the piperazine ring.

e Procedure:

o To a solution of 3-chloroaniline (1.0 eq) in a suitable solvent like ethanol, add 2-
chloroethylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as sodium
carbonate (2.5 eq).

o Heat the mixture to reflux for 12-18 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

o Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate
under reduced pressure.

o Purify the resulting crude product via column chromatography to yield N-(3-
chlorophenyl)ethylenediamine.

Step 2: Acylation with Ethyl Chloroacetate

o Rationale: This step introduces the carboxymethyl group onto the more nucleophilic primary
amine, setting the stage for the final cyclization. The secondary amine, adjacent to the
aromatic ring, is less reactive due to steric hindrance and electronic effects.
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e Procedure:

o

Dissolve N-(3-chlorophenyl)ethylenediamine (1.0 eq) in a chlorinated solvent like
dichloromethane (DCM) and cool to 0 °C.

o Add a base, such as triethylamine (1.2 eq), to scavenge the HCI byproduct.

o Slowly add ethyl chloroacetate (1.05 eq) dropwise, maintaining the temperature at 0 °C.

o Allow the reaction to warm to room temperature and stir for 4-6 hours.

o Wash the reaction mixture with water and brine, dry the organic layer over anhydrous
sodium sulfate, and concentrate to yield the acylated intermediate.

Step 3: Intramolecular Cyclization and Salt Formation

» Rationale: Heating the intermediate, often with a base, promotes an intramolecular
nucleophilic substitution (an SN2 reaction) where the secondary amine attacks the carbon
bearing the chlorine atom, displacing it to form the six-membered lactam ring. Subsequent
treatment with HCI gas or an HCI solution in a non-aqueous solvent precipitates the desired
hydrochloride salt.

e Procedure:

[¢]

Dissolve the crude product from Step 2 in a high-boiling point solvent like toluene.

o Add a base such as sodium ethoxide (1.5 eq) and heat to reflux for 8-12 hours. The
cyclization forms 1-(3-chlorophenyl)piperazin-2-one.

o After cooling, quench the reaction carefully with water and extract the product into an
organic solvent like ethyl acetate.

o Dry and concentrate the organic extracts.

o Dissolve the resulting free base in a minimal amount of a solvent like diethyl ether or ethyl
acetate and bubble dry HCI gas through the solution, or add a pre-prepared solution of
HCI in isopropanol.
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o Collect the resulting precipitate by filtration, wash with cold ether, and dry under vacuum to
yield 1-(3-chlorophenyl)piperazin-2-one hydrochloride as a solid.

Part 3: Spectroscopic and Analytical
Characterization

Unambiguous structural confirmation is paramount. A multi-technique approach ensures that
the synthesized material is indeed the target compound and meets the required purity

standards.

Analytical Workflow

The validation process is a systematic workflow, beginning with crude product analysis and
culminating in a full structural dossier for the purified compound.
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Caption: Standard workflow for analytical characterization.

Expected Spectroscopic Data

e 1H NMR: The spectrum would show characteristic signals for the aromatic protons in the 7.0-
7.5 ppm region, with splitting patterns dictated by their meta- and ortho- relationships. The
four methylene groups of the piperazinone ring would appear as distinct multiplets in the 3.0-
4.0 ppm range. The protonated N-H proton may appear as a broad singlet, its chemical shift
being concentration and solvent dependent.
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e 13C NMR: The spectrum would display 10 distinct carbon signals (for the free base). Key
signals would include the carbonyl carbon (~165-170 ppm), aromatic carbons (~115-150
ppm), and the aliphatic carbons of the piperazine ring (~40-60 ppm).

o Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the spectrum would show a
prominent peak for the protonated molecular ion [M+H]* of the free base at m/z 211.06. A
characteristic isotopic pattern would be observed due to the presence of one chlorine atom,
with a peak at m/z 213.06 that is approximately one-third the intensity of the [M+H]* peak.[4]

 Infrared (IR) Spectroscopy: Key absorption bands would confirm the functional groups. A
strong, sharp peak around 1650-1680 cm~* corresponds to the C=0 stretch of the tertiary
amide (lactam). Bands around 3000-3100 cm~* would indicate aromatic C-H stretching,
while bands in the 2850-2950 cm~! range would correspond to aliphatic C-H stretching. A
broad absorption centered around 2400-2700 cm~1 is characteristic of the N-H stretch of the
amine salt.

Part 4: Application in Research and Drug

Development
A Versatile Synthetic Intermediate

The primary utility of 1-(3-chlorophenyl)piperazin-2-one hydrochloride is as a molecular
building block. The secondary amine at the N4 position serves as a nucleophilic handle for
further chemical elaboration. This allows for the systematic introduction of diverse side chains
and functional groups, enabling the exploration of structure-activity relationships (SAR). For
instance, it has been utilized as a key intermediate in the synthesis of novel derivatives that
were subsequently evaluated for their cytotoxic activity against human cancer cell lines,
demonstrating its direct application in the discovery of new potential therapeutic agents.[5]

Pharmacological Context of the Arylpiperazine Scaffold

The broader arylpiperazine class, to which this molecule belongs, is rich in pharmacological
activity. These compounds are known to interact with various G-protein coupled receptors
(GPCRs), particularly serotonin (5-HT) and dopamine (D2z) receptors.[8]

o CNS Activity: Many arylpiperazine derivatives exhibit antidepressant, anxiolytic, and
antipsychotic properties.[1][2] The specific substitution pattern on the phenyl ring and the
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nature of the substituent at the N4 position fine-tune the receptor binding profile and
functional activity (agonist, antagonist, or partial agonist).

o Metabolic Relevance: The related compound, 1-(3-chlorophenyl)piperazine (m-CPP), is a
known active metabolite of the widely prescribed antidepressant drug trazodone.[9][10] m-
CPP itself is a non-selective serotonin receptor agonist and is often used as a
pharmacological tool to study the serotonergic system.[9] The study of molecules like 1-(3-
chlorophenyl)piperazin-2-one provides insight into how modifications to the piperazine ring
(i.e., the introduction of a lactam) can alter the metabolic stability and pharmacological profile
compared to simpler analogs like m-CPP.

Arylpiperazine Scaffold
(e.g., 1-(3-chlorophenyl)piperazin-2-one)

Modulates \ Modulates

Pritdary Biological Targgts

Serotonin Receptors Dopamine Receptors
(5-HT1A, 5-HT2A/2C) (D2, D3)
o ~

@ads to @s to Leads to Leads to | Leads tc\Leads to
Th\era{?tic Applic;'yés

Antidepressant Activity (Anxiolytic Activity) Antipsychotic Activity

Click to download full resolution via product page

Caption: Pharmacological relevance of the arylpiperazine scaffold.

Conclusion

1-(3-chlorophenyl)piperazin-2-one Hydrochloride is more than a simple chemical entry in a
catalog. It is a precisely defined molecular entity whose structure has been deliberately crafted
for utility in medicinal chemistry. Its synthesis is logical, its characterization is straightforward

with modern analytical techniques, and its potential as a scaffold for building novel, biologically
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active molecules is significant. This guide provides the foundational knowledge required for
researchers and drug development professionals to confidently synthesize, validate, and
strategically employ this compound in the pursuit of new therapeutic discoveries.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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